1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid
Description
Properties
Molecular Formula |
C14H9IN2O4S |
|---|---|
Molecular Weight |
428.20 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-iodopyrrolo[3,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H9IN2O4S/c15-13-8-11-12(7-6-10(16-11)14(18)19)17(13)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChI Key |
HSXZATPYPSUTMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2I)N=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azaindole Core: The azaindole core can be synthesized through cyclization reactions involving appropriate starting materials such as substituted anilines and ketones.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. This involves the use of palladium catalysts and boronic acids.
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted azaindoles, sulfoxides, sulfones, and various coupled products.
Scientific Research Applications
1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. The iodine atom and carboxylic acid group can also contribute to its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
Core Structure
- 4-Azaindole vs. This enhances interactions with biological targets (e.g., ATP-binding pockets in kinases) .
- Indole vs.
Substituent Effects
- Iodo vs. Boronic Acid/Formyl : The iodine atom in the target compound enables direct cross-coupling without requiring pre-functionalization (unlike boronic acids, which need deprotection of esters). Formyl groups (e.g., CAS 109113-44-2) are less reactive in couplings but useful for nucleophilic additions .
- Carboxylic Acid vs. Other Groups : The 5-carboxylic acid moiety distinguishes the target compound from analogs with methyl or ester groups (e.g., ), offering pH-dependent solubility and a handle for bioconjugation .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation, iodination, and carboxylation. A reflux setup with acetic acid and sodium acetate (as catalysts) under controlled temperatures (~100–120°C) is commonly employed for similar indole derivatives . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of iodinating agents (e.g., N-iodosuccinimide), and ensuring anhydrous conditions to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: DCM/MeOH) is critical .
Q. How can researchers characterize this compound when key physical-chemical properties (e.g., melting point, solubility) are unavailable?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) to confirm structural integrity and substitution patterns.
- HPLC-MS for purity assessment and molecular weight verification.
- Thermogravimetric Analysis (TGA) to estimate decomposition points as a proxy for stability .
- Solubility can be empirically determined using gradient solvent systems (e.g., DMSO for biological assays, aqueous buffers for kinetic studies) .
Q. What safety protocols are essential when handling this compound given limited toxicological data?
- Methodological Answer : Assume acute toxicity potential. Use PPE (nitrile gloves, lab coats), respiratory protection (NIOSH-certified N95/P99 filters), and fume hoods for powder handling . Implement waste management protocols to avoid environmental release. For in vivo studies, conduct preliminary cytotoxicity assays (e.g., MTT on HEK293 cells) to establish safe dosing ranges .
Q. How can stability and storage conditions be determined to prevent decomposition?
- Methodological Answer : Store the compound in amber vials at –20°C under inert atmosphere (argon/nitrogen). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products. Avoid exposure to light and moisture, as iodinated compounds are prone to photolytic cleavage .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of iodination at the 2-position of the azaindole core?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational studies (DFT calculations) can map electron density to identify nucleophilic sites. For example, the 2-position may exhibit higher reactivity due to resonance stabilization from the adjacent sulfonyl group. Experimental validation via competitive iodination assays with substituent-variant analogs is recommended .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding affinities against target proteins. Parameterize the compound’s electrostatic potential (ESP) using Gaussian09 at the B3LYP/6-31G* level. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular inactivity)?
- Methodological Answer : Discrepancies may arise from off-target effects or assay conditions. Conduct orthogonal assays:
- In vitro enzymatic assays (e.g., fluorescence-based) to confirm direct inhibition.
- Cellular uptake studies (LC-MS/MS quantification) to verify intracellular concentration.
- Metabolic stability tests (microsomal incubation) to assess rapid degradation .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- Methodological Answer : Focus on bioisosteric replacements:
- Replace the iodine atom with trifluoromethyl (CF₃) to enhance lipophilicity and metabolic resistance.
- Modify the carboxylic acid to a prodrug ester (e.g., ethyl ester) for improved membrane permeability.
- Evaluate derivatives using hepatic microsome assays (human/rat) to screen for CYP450-mediated degradation .
Data Contradiction Analysis
- Example : If toxicity studies conflict (e.g., acute vs. chronic effects), replicate experiments under standardized protocols (OECD guidelines). Cross-validate using alternative models (e.g., zebrafish embryos for developmental toxicity) .
Key Methodological Tools
| Technique | Application | Reference |
|---|---|---|
| HPLC-MS | Purity and stability assessment | |
| DFT Calculations | Regioselectivity prediction | |
| SPR/ITC | Binding affinity validation | |
| MTT Assay | Cytotoxicity screening |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
